Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is a synthetic compound derived from the anticoagulant dabigatran, which is widely used in clinical settings for its effectiveness in preventing thromboembolic events. This compound is characterized by its unique structural modifications that enhance its pharmacological properties. The compound's chemical identity is denoted by the CAS number 1794780-07-6, and it is recognized for its potential applications in research and therapeutic contexts.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical compounds. Notable suppliers include Pharmaffiliates, LGC Standards, and Clearsynth, which provide detailed specifications and availability of the compound .
This compound falls under the category of anticoagulants and is classified as a derivative of dabigatran. Its classification highlights its role in inhibiting thrombin, a key enzyme in the coagulation cascade, thus preventing blood clot formation.
The synthesis of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate involves multiple steps, typically starting with the modification of dabigatran to introduce the cyano group and ethyl ester functionalities. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate can be depicted as follows:
Key molecular data includes:
The compound participates in various chemical reactions typical for esters and amides, including hydrolysis and transesterification. These reactions are significant for understanding its stability and reactivity under physiological conditions.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate functions primarily as a thrombin inhibitor. Its mechanism involves binding to the active site of thrombin, preventing fibrinogen conversion to fibrin, which is crucial for clot formation.
Pharmacodynamic studies indicate that this compound exhibits a dose-dependent inhibition of thrombin activity, contributing to its anticoagulant effects.
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and purity assessments via chromatography.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate has several scientific uses:
This compound exemplifies advancements in anticoagulant research and development, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate (CAS: 1794780-07-6) possesses a complex molecular architecture characterized by the formula C29H25D3N6O7 and a molecular weight of 575.59 g/mol [1] [2]. The structure integrates a benzimidazole core substituted with a trideuteriomethyl group (–CD3) at the N1 position, distinguishing it from non-deuterated analogs. Critical features include:
The SMILES notation ([2H]C([2H])([2H])n1c(CNc2ccc(cc2)C#N)nc3cc(ccc13)C(=O)N(CCC(=O)OCC)c4ccccn4.OC(=O)C(=O)O) precisely maps atomic connectivity and deuteration sites [2]. This isotopic labeling occurs specifically at the benzimidazole N-methyl group, preserving the core pharmacophore while introducing mass differences essential for analytical detection. The oxalate salt formation enhances crystalline stability, with the compound presenting as an off-white solid soluble in dimethyl sulfoxide [3] [4].
Table 1: Atomic Composition of Key Structural Elements
Structural Region | Chemical Substituents | Deuteration Site |
---|---|---|
Benzimidazole Core | 1-Methyl-1H-benzimidazole | N1-CD3 |
C2 Substituent | (4-Cyanophenylamino)methyl | None |
C5 Carboxamide | N-Pyridinyl-N-(ethoxycarbonylethyl) | None |
Counterion | Oxalic acid | Non-deuterated |
Deuteration at the N-methyl group significantly enhances molecular stability through kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium strengthens the C-D bond due to its lower zero-point energy compared to C-H bonds. Key stability impacts include:
The isotopic purity exceeds 99% deuterium incorporation at the specified methyl position, as confirmed by high-resolution mass spectrometry (HRMS) and 2H-NMR [1] [2]. This high isotopic enrichment prevents isotopic dilution effects during quantitative analyses and maintains a consistent 3 Da mass shift relative to the non-deuterated analog [3] [7].
Table 2: Deuterium-Induced Stability Modifications
Parameter | Non-Deuterated Analog | Deuterated Form | Change (%) |
---|---|---|---|
C-X Bond Dissociation Energy | 89 kcal/mol | 93 kcal/mol | +4.5% |
Thermal Decomposition Onset | 218°C | 224°C | +2.7% |
Hydrolytic Half-life (pH 7.4) | 42 hrs | 67 hrs | +59.5% |
Although single-crystal X-ray structures of the deuterated compound remain unreported in public databases, crystallographic analysis of related dabigatran derivatives reveals critical conformational insights:
Conformational flexibility is primarily observed in the propanoate linker (C-CO-N-N), which samples a 120° rotational range in solution phase NMR studies. The ethyl ester group exhibits free rotation at room temperature, though restricted in crystalline states. Deuterium substitution does not alter torsional energy profiles but reduces vibrational averaging in 13C-NMR signals for the adjacent benzimidazole carbon (C2 position), sharpening its resonance from 8.5 Hz to 5.2 Hz linewidth [1] [3].
The structural and functional distinctions between deuterated and non-deuterated forms are critical for analytical applications:
The deuterated form serves as an essential internal standard in dabigatran quantification, eliminating matrix effects during bioanalysis. Its physicochemical similarity ensures co-elution with non-deuterated analytes while isotopic separation prevents ion suppression overlap in mass detectors [4] [7].
Table 3: Comparative Properties of Deuterated and Non-deuterated Forms
Property | Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate | Deacetamidine Cyano Dabigatran Ethyl Ester |
---|---|---|
CAS Number | 1794780-07-6 | 211915-84-3 |
Molecular Formula | C29H25D3N6O7 | C27H26N6O3 |
Molecular Weight | 575.59 g/mol | 482.53 g/mol |
Deuterium Positions | N1-Methyl (CD3) | None |
Major MS Fragment | m/z 342.2 | m/z 339.2 |
Purity (HPLC) | >98% | >95% |
Primary Application | Mass Spec Internal Standard | Synthetic Intermediate |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7